

chemical reactivity of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Cat. No.: B132901

[Get Quote](#)

An in-depth technical guide to the chemical reactivity of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**, tailored for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive overview of the synthesis, key reactions, and physicochemical properties of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**, a pivotal intermediate in pharmaceutical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** are summarized in the tables below, offering a ready reference for laboratory applications.

Table 1: Physicochemical Properties

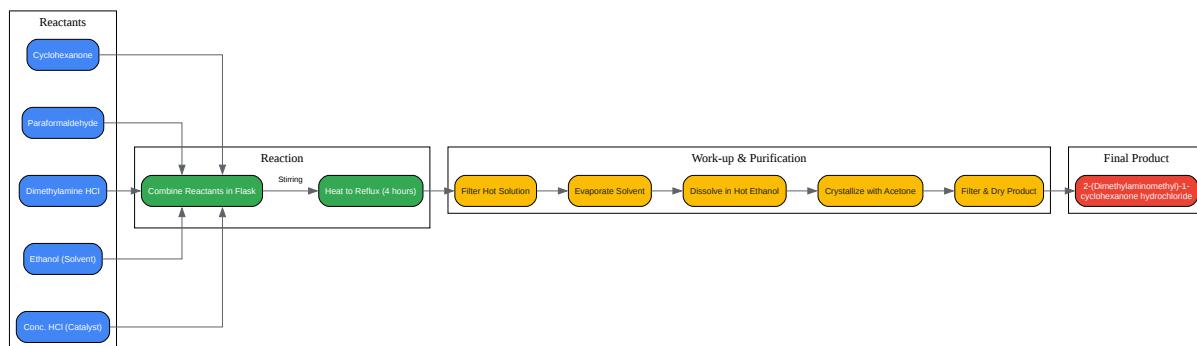
Property	Value
Molecular Formula	C ₉ H ₁₈ CINO[1]
Molecular Weight	191.70 g/mol [1][2]
Appearance	White crystalline powder[3][4]
Melting Point	147-151 °C
Solubility	Soluble in water.[3] Slightly soluble in chloroform, DMSO, and methanol.
Storage Temperature	2-8°C

Table 2: Spectroscopic Data

Technique	Wavenumber (cm ⁻¹) / Chemical Shift (δ) ppm	Assignment
Infrared (IR)	3068, 3020	N-H valence
2932, 2858	C-H valence, alkane	
1698	C=O valence, ketone	
¹³ C NMR (CDCl ₃)	209.58	C-1 (C=O)
56.80	C-7 (-CH ₂ -N)	
46.69	C-2	
44.99	C-6	
42.26, 41.75	CH ₃ (N-methyl)	
33.88	C-4	
27.70	C-3	
24.70	C-5	

Chemical Reactivity and Experimental Protocols

The reactivity of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** is primarily defined by its ketone and dimethylaminomethyl functional groups.


Synthesis via Mannich Reaction

The principal route for synthesizing this compound is the Mannich reaction, which involves a three-component condensation.^[5]

This protocol provides a standard laboratory procedure for the synthesis.

- Reactants:
 - Cyclohexanone (1.0 eq)
 - Paraformaldehyde (1.2 eq)
 - Dimethylamine hydrochloride (1.0 eq)
 - Ethanol
 - Concentrated Hydrochloric Acid (catalytic)
 - Acetone
- Procedure:
 - Combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol in a round-bottom flask fitted with a reflux condenser.
 - Add a catalytic amount of concentrated hydrochloric acid.
 - Heat the mixture to reflux for 4 hours with stirring.
 - Filter the hot solution and remove the solvent by rotary evaporation.
 - Dissolve the resulting residue in a minimum of hot ethanol.
 - Induce crystallization by adding acetone at room temperature. For optimal yield, the solution may be stored overnight at a low temperature.

- Collect the product by vacuum filtration and dry.
- Yield: A purified yield of 76% has been reported for this reaction.[6]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

Nucleophilic Addition to the Carbonyl Group

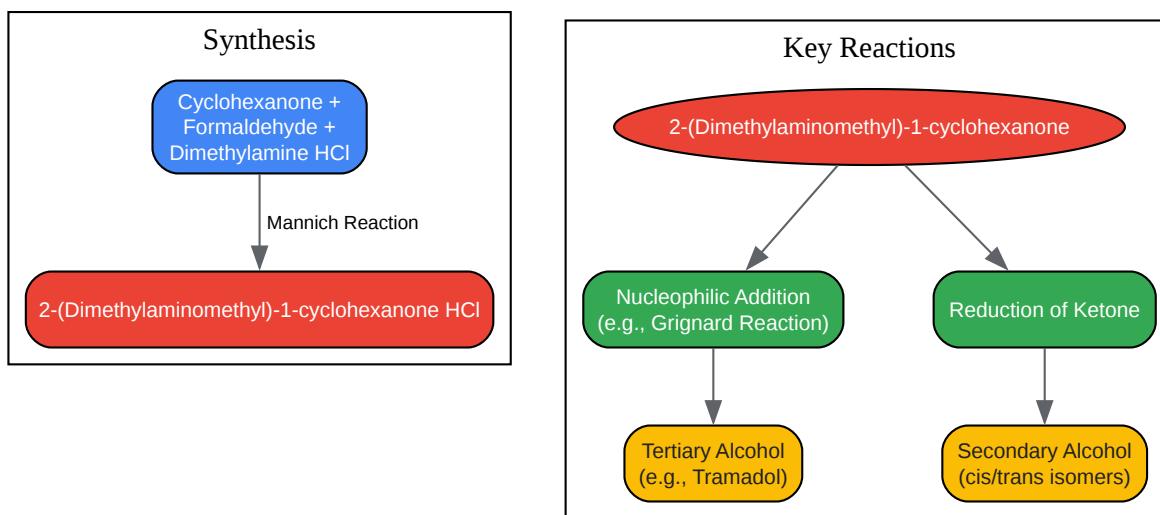
The carbonyl group is a site for nucleophilic attack, a reaction famously employed in the synthesis of the analgesic Tramadol via a Grignard reaction.[5]

The following is a general procedure for this transformation. Note that the free base of 2-(Dimethylaminomethyl)-1-cyclohexanone is used in this reaction.

- Reactants:
 - 2-(Dimethylaminomethyl)-1-cyclohexanone (free base)
 - 3-Bromoanisole
 - Magnesium turnings
 - Anhydrous Tetrahydrofuran (THF)
 - Toluene
- Procedure:
 - Grignard Reagent Formation: Prepare the Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous THF in a flame-dried apparatus under an inert atmosphere.[6]
 - Grignard Reaction: Cool the Grignard reagent and add a solution of 2-(Dimethylaminomethyl)-1-cyclohexanone in toluene dropwise, maintaining a temperature below 20°C.[7]
 - Stir the mixture at room temperature for a few hours.
 - Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[6]
 - Extraction and Purification: Extract the product using an organic solvent. The desired diastereomer, Tramadol, is then isolated and purified, typically as its hydrochloride salt.
- Diastereoselectivity: The ratio of the resulting diastereomers is influenced by reaction conditions, particularly the solvent.[8] The use of a 1,4-dioxane/THF (5:1) mixture has been shown to improve the yield of the desired isomer.[8]

Reduction of the Ketone

The ketone can be reduced to the corresponding secondary alcohol, 2-(dimethylaminomethyl)cyclohexanol.


- Common Reducing Agents:

- Sodium borohydride (NaBH_4): A milder reducing agent suitable for this transformation.[1]
- Lithium aluminum hydride (LiAlH_4): A more potent reducing agent that also effectively reduces the ketone.[1]

The stereochemical outcome of this reduction, yielding cis and trans isomers, is a critical aspect to consider and is dependent on the reagent and reaction conditions.

Acid-Base Reactivity

The basicity of the dimethylamino group allows for the ready formation of the hydrochloride salt in acidic media, a property that is integral to its synthesis, purification, and handling.[1]

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of 2-(dimethylaminomethyl)-1-cyclohexanone.

Conclusion

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is a cornerstone intermediate in modern organic synthesis, offering a gateway to a variety of complex molecules. Its synthesis via the Mannich reaction is efficient, and the dual functionality of the molecule allows for strategic and diverse chemical modifications. A comprehensive understanding of its reactivity is essential for leveraging its full potential in the development of novel therapeutics and other advanced chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Stereoselective reduction of 2-substituted cyclohexanones by *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [chemical reactivity of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132901#chemical-reactivity-of-2-dimethylaminomethyl-1-cyclohexanone-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com